molecular formula C6H7ClF3N3O2 B2570039 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride CAS No. 2375261-60-0

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B2570039
CAS No.: 2375261-60-0
M. Wt: 245.59
InChI Key: AEDBBWKFXCXLIY-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with amino, methyl, and trifluoromethyl groups, along with a carboxylic acid moiety, and is often used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. For instance, a common route involves the reaction of 3,3,3-trifluoropropionyl chloride with hydrazine to form 3-(trifluoromethyl)pyrazole. This intermediate can then be further functionalized through nitration, reduction, and subsequent carboxylation to introduce the amino and carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Strong bases like sodium hydride or nucleophiles like amines.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
  • 3-Amino-4-pyrazolecarboxylic acid

Uniqueness

Compared to similar compounds, 4-Amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its effectiveness in various applications, making it a valuable compound in both research and industrial contexts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2.ClH/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9;/h10H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDBBWKFXCXLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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